molecular formula C40H56O4 B042635 Capsorubin CAS No. 470-38-2

Capsorubin

Cat. No. B042635
CAS RN: 470-38-2
M. Wt: 600.9 g/mol
InChI Key: GVOIABOMXKDDGU-YUURSNASSA-N
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Description

Synthesis Analysis

Capsorubin synthesis involves complex organic reactions, including stereochemistry and the transformation of precursors. The stereochemistry of capsorubin's oxygen substituents has been elucidated through the synthesis of optically inactive forms, establishing its natural configuration as 3S,5R,3'S,5'R. This configuration was confirmed by synthesizing the stereoisomer from (+)-camphor, demonstrating the intricate steps required to produce capsorubin synthetically (Bowden et al., 1983). Furthermore, the total synthesis of enantiomerically enriched capsorubin has been achieved through aldol condensation, highlighting an alternative, short eight-step synthesis for the compound (Frederico et al., 2009).

Molecular Structure Analysis

The molecular structure of capsorubin is characterized by its carotenoid backbone with specific functional groups contributing to its unique properties. The study of capsorubin and related compounds through IR, PE, 1H-NMR, and UV/Vis spectroscopy has provided insights into its conformation, particularly how the stereochemistry of the OH group influences its structure and spectroscopic behavior (Martin & Werner, 1992).

Chemical Reactions and Properties

Capsorubin participates in various chemical reactions, notably its ability to quench singlet molecular oxygen, which has implications for its antioxidant properties. Synthetic studies have shown capsorubin isomers exhibit high quenching abilities, potentially useful in preventing oxidative damage in biological and non-biological systems (Devasagayam et al., 1992).

Physical Properties Analysis

The physical properties of capsorubin, including its solubility, melting point, and optical activity, are crucial for its application in various industries. The separation techniques and analysis of capsorubin in complex mixtures, such as in red peppers and paprika, highlight its stability and behavior under different conditions (Weissenberg et al., 1997).

Chemical Properties Analysis

Capsorubin's antioxidative activity, as evidenced by its interaction with reactive oxygen species (ROS) and its stability against such species, underscores its potential as a natural antioxidant. Its reaction with ROS like superoxide anion radical and hydroxyl radical, forming epoxides and endoperoxides, demonstrates its chemical reactivity and protective capabilities against oxidative stress (Nishino et al., 2016).

Scientific Research Applications

  • Gene Studies in Plants : Capsorubin has been used in studies focusing on gene activation and intron splicing in plants, particularly through the cloning of genomic DNA fragments encoding fibrillin and capsanthin-capsorubin synthase (Deruère et al., 1994).

  • Antioxidant Properties : Capsorubin and its derivatives have been shown to have high singlet oxygen quenching abilities, which may be useful in preventing oxidative damage in biological systems (Devasagayam et al., 1992).

  • UVB Protection : It has been demonstrated that capsanthin and capsorubin protect human dermal fibroblasts against UVB induced DNA damage, suggesting potential applications in photoprotection and as a dietary supplement (Fernández-García et al., 2016).

  • Cancer Research : Capsorubin has shown potent growth inhibitory effects in vitro against human lung cancer A549 cells, marking its potential as an anti-cancer agent (Tokuda et al., 2004).

  • Chemoprevention : Related studies have found capsaicin, a compound often studied alongside capsorubin, to suppress transcription factors like NF-kappaB and AP-1, hinting at chemopreventive effects against skin tumorigenesis and inflammation (Han et al., 2001).

  • Nutrition and Quality Control : Methods have been developed for separating and quantifying capsorubin in red peppers, paprika, and oleoresin, which is significant for rapid screening, plant selection, and quality control in food industry (Weissenberg et al., 1997).

  • Antiproliferative Effect : Capsorubin (85%) has been found to have a remarkable antiproliferative effect on A549 lung cancer cells and reduces immediate-early tumor antigen expression, indicating its potential role in cancer treatment (Molnár et al., 2012).

  • Spectroscopy and Molecular Structure : Studies have looked into the spectroscopic properties of capsorubin and related compounds, which is crucial for understanding its chemical behavior and potential modifications for various applications (Martin & Werner, 1992).

  • Extraction Methods : Research has been conducted on the optimal extraction of capsorubin from various sources, which is important for its application in food technology and other industries (Xiao-juan, 2007).

  • Biosynthesis : Advances have been made in biosynthesizing capsanthin in Escherichia coli through carotenoid-pathway engineering, indicating progress in biotechnological applications of capsorubin (Furubayashi et al., 2021).

Safety And Hazards

Capsorubin can cause a number of side effects, including nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, and rash. It can also cause an allergic reaction in some people, resulting in difficulty breathing, hives, and swelling of the face, lips, tongue, or throat. In rare cases, it can cause liver damage, which can be fatal .

Future Directions

The Capsorubin market is projected to grow significantly in the future . This growth is influenced by factors such as changing consumer demands, technological advancements, and economic trends . The ability to adjust and come up with new ideas are crucial factors for achieving success in this constantly evolving environment .

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOIABOMXKDDGU-YUURSNASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018116
Record name Capsorubin
Source EPA DSSTox
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Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Capsorubin

CAS RN

470-38-2
Record name Capsorubin
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Record name Capsorubin
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Record name Capsorubin
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Record name (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione
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Record name CAPSORUBIN
Source FDA Global Substance Registration System (GSRS)
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Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201 °C
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,440
Citations
E Fernández-García, I Carvajal-Lérida… - Photochemical & …, 2016 - Springer
… ) with capsanthin and capsorubin significantly counteracted … Pretreatment of hdf with capsanthin, capsorubin or lutein (1 μM) … Our findings indicate that capsanthin and capsorubin …
Number of citations: 32 link.springer.com
J Deli, E Ősz, P Molnár, F Zsila… - Helvetica chimica …, 2001 - Wiley Online Library
… It is known that in capsorubin (7), C(5) and C(5о) exclusively influence the CD spectrum … Although the reduction of cryptocapsin and capsorubin is a routine method for the identification …
Number of citations: 5 onlinelibrary.wiley.com
H Maeda, A Nishino, T Maoka - Carotenoids: Biosynthetic and …, 2021 - Springer
… Capsorubin showed greater stability against the attack of 1 O 2 than capsanthin, zeaxanthin… Capsorubin has a long linear conjugated double bond system in its molecule. Capsorubin …
Number of citations: 12 link.springer.com
T Maoka, Y Goto, K Isobe, Y Fujiwara… - Journal of oleo …, 2001 - jstage.jst.go.jp
Capsorubin and related compounds, capsanthin, capsanthin 3, 6-epoxide and cycloviolaxanthin isolated from paprika (Capsicum annuum) inhibited the oxidation of methyl linolate in …
Number of citations: 40 www.jstage.jst.go.jp
RD Bowden, RDG Cooper, CJ Harris… - Journal of the …, 1983 - pubs.rsc.org
… of both capsanthin acetate and capsorubin acetate gave an optically active … of capsorubin in which both end groups were either cis [eg (4)] or trans [eg (1)].12 In showing that capsorubin …
Number of citations: 16 pubs.rsc.org
A Nishino, H Yasui, T Maoka - Journal of agricultural and food …, 2016 - ACS Publications
… the reaction of capsanthin and capsorubin with reactive active … , and 1 O 2 with capsanthin and capsorubin by ESR spin-trapping … of ROS with capsanthin and capsorubin are discussed. …
Number of citations: 44 pubs.acs.org
E Murillo, J Deli, V Nagy, E Molinar-Toribio… - Journal of Food …, 2021 - Elsevier
… content can be attributed to capsorubin in both plants. This … The main carotenoid, capsorubin, was isolated by open … Capsorubin is a potent antioxidant even among carotenoids …
Number of citations: 10 www.sciencedirect.com
SH Ha, JB Kim, JS Park, SW Lee… - Journal of Experimental …, 2007 - academic.oup.com
Ripe pepper (Capsicum sp.) fruits can display a range of colours from white to deep red. To understand better the regulatory mechanisms of the carotenoid biosynthetic pathways that …
Number of citations: 272 academic.oup.com
M Furubayashi, A Kubo, M Takemura… - Journal of Agricultural …, 2021 - ACS Publications
… the direct precursors of capsanthin and capsorubin, respectively, have been … /capsorubin synthesis is the last enzyme step catalyzed by CCS. The fact that capsanthin and capsorubin …
Number of citations: 21 pubs.acs.org
V Lefebvre, M Kuntz, B Camara, A Palloix - Plant molecular biology, 1998 - Springer
The red colour of pepper fruits is determined by the y + dominant allele and the yellow colour by the y recessive allele. The capsanthin-capsorubin synthase (CCS) gene is activated …
Number of citations: 185 link.springer.com

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